molecular formula C10H13NO3 B1628069 2-(2-Methyl-2-nitropropyl)phenol CAS No. 306993-72-6

2-(2-Methyl-2-nitropropyl)phenol

Cat. No.: B1628069
CAS No.: 306993-72-6
M. Wt: 195.21 g/mol
InChI Key: DQPNDKVEOQGXDC-UHFFFAOYSA-N
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Description

2-(2-Methyl-2-nitropropyl)phenol is an organic compound with the molecular formula C10H13NO3. It is characterized by a phenolic group attached to a 2-methyl-2-nitropropyl substituent. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Properties

IUPAC Name

2-(2-methyl-2-nitropropyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-10(2,11(13)14)7-8-5-3-4-6-9(8)12/h3-6,12H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQPNDKVEOQGXDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC=CC=C1O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00565422
Record name 2-(2-Methyl-2-nitropropyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00565422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306993-72-6
Record name 2-(2-Methyl-2-nitropropyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00565422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methyl-2-nitropropyl)phenol typically involves the nitration of 2-methylpropylbenzene followed by a phenolic substitution. One common method includes:

    Nitration: 2-methylpropylbenzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to form 2-methyl-2-nitropropylbenzene.

    Phenolic Substitution: The nitro compound is then subjected to a phenolic substitution reaction using phenol in the presence of a base such as sodium hydroxide.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and controlled temperature and pressure conditions are crucial to ensure high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methyl-2-nitropropyl)phenol undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The phenolic group can be oxidized to a quinone using oxidizing agents such as potassium permanganate.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide or other strong bases.

Major Products

    Oxidation: Quinones.

    Reduction: Aminophenols.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2-(2-Methyl-2-nitropropyl)phenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential antimicrobial properties.

    Medicine: Investigated for its role in the development of new pharmaceuticals, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of polymers and resins due to its phenolic structure.

Mechanism of Action

The mechanism of action of 2-(2-Methyl-2-nitropropyl)phenol involves its interaction with biological molecules through its phenolic and nitro groups. The phenolic group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Nitropropyl)phenol
  • 2-(2-Methyl-2-nitroethyl)phenol
  • 2-(2-Methyl-2-nitropropyl)aniline

Uniqueness

2-(2-Methyl-2-nitropropyl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its combination of a phenolic group with a nitro-substituted alkyl chain makes it particularly versatile in various chemical transformations and applications.

Biological Activity

2-(2-Methyl-2-nitropropyl)phenol, also known as a nitrophenol derivative, is a compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

The chemical formula for this compound is C10H13NO3C_{10}H_{13}NO_3. The presence of the nitro group and the phenolic structure suggests potential interactions with biological systems, particularly in terms of enzyme inhibition and antimicrobial properties.

Antimicrobial Properties

Research indicates that nitrophenols, including this compound, exhibit significant antimicrobial activity. A study demonstrated that derivatives of nitrophenols can disrupt bacterial cell membranes, leading to increased permeability and eventual cell death. This mechanism is crucial for developing new antimicrobial agents against resistant strains of bacteria .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit various enzymes. For instance, it has shown potential as an inhibitor of acetylcholinesterase (AChE), an enzyme critical in neurotransmission. A study reported that certain nitrophenol derivatives exhibit higher inhibitory activity than traditional AChE inhibitors, suggesting their potential in treating neurodegenerative diseases such as Alzheimer's .

Study on Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The results indicated a dose-dependent inhibition of bacterial growth, with significant reductions observed at concentrations above 100 µg/mL. The compound's mechanism involved disrupting the integrity of the bacterial cell wall and membrane .

Neuroprotective Effects

Another study focused on the neuroprotective effects of nitrophenol derivatives on neuronal cells exposed to oxidative stress. The findings suggested that these compounds could mitigate cell death by enhancing antioxidant defenses and inhibiting apoptosis pathways. This positions this compound as a candidate for further research in neuroprotection .

Research Findings Summary Table

Activity Effect Reference
AntimicrobialSignificant growth inhibition in E. coli and S. aureus
Enzyme InhibitionHigher AChE inhibition compared to standard drugs
NeuroprotectiveReduced oxidative stress-induced cell death

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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